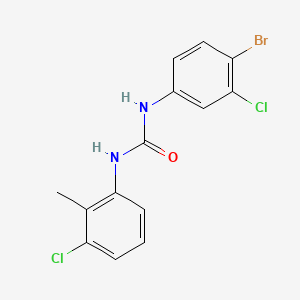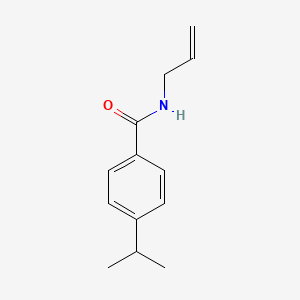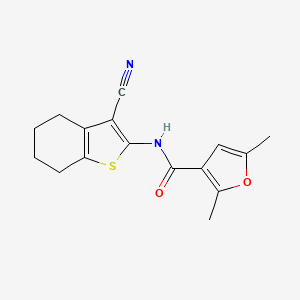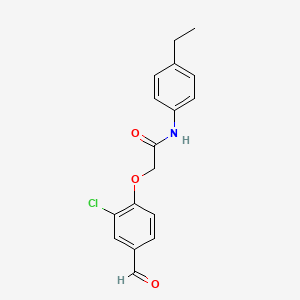
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea
説明
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea, also known as BCU, is a chemical compound that has been widely used in scientific research due to its unique properties. BCU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target protein, leading to inhibition of cell cycle progression and transcription. N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has been shown to have various biochemical and physiological effects, including inhibition of cell cycle progression, transcription, and induction of apoptosis in cancer cells. N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that is involved in inflammation.
実験室実験の利点と制限
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has several advantages for lab experiments, including its ability to inhibit the activity of protein kinases and induce apoptosis in cancer cells. However, N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
For research on N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea include the development of more potent and selective protein kinase inhibitors based on the structure of N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea. Additionally, further research is needed to determine the potential of N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea as an anti-cancer agent and to investigate its potential toxicity in vivo. Finally, the development of more efficient methods for the synthesis of N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea is also an area for future research.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea is a urea derivative that has been widely used in scientific research due to its unique properties. N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has been synthesized through various methods, and its mechanism of action has been studied extensively. N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has been shown to have various scientific research applications, including as a protein kinase inhibitor and as an anti-cancer agent. Further research is needed to determine the potential of N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea as a therapeutic agent and to investigate its potential toxicity in vivo.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has been used in various scientific research applications, including as a protein kinase inhibitor and as an anti-cancer agent. N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has been shown to inhibit the activity of protein kinases such as CDK2 and CDK9, which are involved in cell cycle regulation and transcription. N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
特性
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-11(16)3-2-4-13(8)19-14(20)18-9-5-6-10(15)12(17)7-9/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRLAJTIIVXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4670037.png)
![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4670050.png)
![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)
![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4670083.png)
![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)
![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)

![4-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4670119.png)


![5-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4670130.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4670133.png)